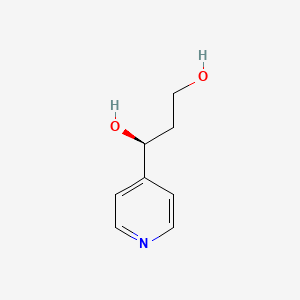

(S)-1-(4-Pyridyl)-1,3-propanediol

Description

Properties

IUPAC Name |

(1S)-1-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPWSASGSYTONB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582658 | |

| Record name | (1S)-1-(Pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685111-87-9 | |

| Record name | (1S)-1-(Pyridin-4-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Enantioselective Synthetic Methodologies for S 1 4 Pyridyl 1,3 Propanediol

Chemical Asymmetric Synthesis Approaches

Chemical methods for asymmetric synthesis offer precise control over stereochemistry through various strategies, including the use of chiral catalysts, reagents, and auxiliaries.

Stereocontrolled Reactions Leveraging Existing Chiral Centers

Substrate-controlled asymmetric induction is a powerful strategy where the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate. For the synthesis of (S)-1-(4-Pyridyl)-1,3-propanediol, this can be envisioned by starting with a chiral molecule that directs the formation of the new stereocenter.

A relevant approach is the 1,3-asymmetric induction from chiral homoallylic alcohols. In a reported methodology, various chiral homoallylic alcohols undergo a one-pot diastereoselective carboxylation/bromocyclization to furnish chiral syn-1,3-diol derivatives with excellent diastereoselectivity (dr >19:1) and perfect transfer of enantiomeric purity (>99% ee). nih.gov This strategy relies on the chirality of the starting alcohol to control the stereochemistry of the newly formed centers. nih.gov

For the target molecule, a hypothetical pathway could start with a suitable chiral homoallylic alcohol precursor containing the 4-pyridyl group. The inherent chirality would guide the subsequent transformations, such as a diastereoselective hydroboration-oxidation or epoxidation-ring opening sequence, to establish the desired (S)-configuration at the C1 position. The efficiency of this chirality transfer is a critical aspect of the synthetic design. nih.gov

Auxiliary-Mediated Chiral Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones are a classic example of auxiliaries used effectively in asymmetric aldol (B89426) reactions, which are fundamental for constructing the carbon skeleton of 1,3-diols. wikipedia.org

The synthesis of this compound via this method would involve:

Attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetate (B1210297) unit to form a chiral enolate precursor.

Reacting this chiral enolate with 4-pyridinecarboxaldehyde. The steric hindrance provided by the auxiliary directs the aldehyde to attack the enolate from a specific face, leading to a diastereoselective aldol addition.

The resulting β-hydroxy carbonyl adduct, now with the desired stereochemistry controlled by the auxiliary, can be cleaved from the auxiliary.

Subsequent reduction of the carbonyl group yields the target 1,3-diol.

This method is highly versatile and reliable, making it a preferred choice in the early stages of developing a synthetic route for complex chiral molecules. wikipedia.org

Chiral Reagent-Controlled Stereoselectivity

Stoichiometric chiral reagents can effectively induce chirality in a substrate. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine complex as a catalyst in conjunction with a stoichiometric borane (B79455) source to reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. arkat-usa.org

This method is directly applicable to the synthesis of this compound from a precursor like 3-hydroxy-1-(4-pyridyl)propan-1-one. The CBS reagent, which has (S)-proline as its chiral source, would stereoselectively reduce the ketone to the desired (S)-alcohol. Research has demonstrated that the asymmetric reduction of various chiral 1,3-keto alcohols using the (R)-CBS–oxazaborolidine complex can yield chiral 1,3-diols as single enantiomers (>99% ee). nih.gov This highlights the power and predictability of the CBS reduction in generating specific stereoisomers of 1,3-diols. nih.govarkat-usa.org

| Precursor Ketone | Chiral Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 2,2-dimethylcyclopentane-1,3-dione | (S,S)-CBS | (S)-3-hydroxy-2,2-dimethylcyclopentanone | 83-96% | arkat-usa.org |

| Various 1,3-keto alcohols | (R)-CBS complex | (R,X)-1,3-diols | >99% | nih.gov |

Table 1: Examples of CBS-Mediated Asymmetric Ketone Reduction

Asymmetric Catalysis in the Formation of this compound

Catalytic asymmetric hydrogenation is an atom-economical and highly efficient method for producing chiral alcohols. This approach often involves the reduction of a prochiral ketone or a related functional group using molecular hydrogen or a hydrogen donor in the presence of a chiral metal catalyst.

A well-established method is the asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes, such as those developed by Noyori. sctunisie.org The synthesis could proceed as follows:

Asymmetric hydrogenation of ethyl 3-oxo-3-(4-pyridyl)propanoate using a catalyst like Ru-BINAP would generate the corresponding β-hydroxy ester with high enantioselectivity.

Subsequent reduction of the ester group, for instance with lithium aluminium hydride (LiAlH4), would yield this compound. sctunisie.orgyoutube.com This reduction step typically proceeds without racemization of the newly formed chiral center. sctunisie.org

Alternatively, asymmetric transfer hydrogenation (ATH) of a 1,3-diketone precursor using a chiral catalyst and a hydrogen donor like isopropanol (B130326) or formic acid can achieve enantioselective mono-reduction. arkat-usa.org Ruthenium complexes with N-tosylated diamine ligands (e.g., Ru-TsDPEN) are highly effective for this transformation, yielding chiral hydroxy ketones in high yield and enantiomeric excess, which can then be reduced to the target diol. arkat-usa.org

| Substrate | Catalyst System | H-Donor | Product | Yield | ee | Reference |

| 2,2-dimethylcyclopentane-1,3-dione | (S,S)-Ru-TsDPEN | i-PrOH | (S)-Hydroxy ketone | 97% | 91% | arkat-usa.org |

| Ethyl 3-oxo-3-phenylpropanoate | (S)-Ru-BINAP | H₂ | (S)-β-hydroxy ester | High | >98% | sctunisie.org |

Table 2: Performance of Catalysts in Asymmetric Hydrogenation of Ketones

Biocatalytic Synthesis and Resolution Strategies

Biocatalysis offers an environmentally friendly alternative to chemical synthesis, often providing exquisite selectivity under mild reaction conditions. nih.govfrontiersin.org Enzymes like lipases and alcohol dehydrogenases are powerful tools for the synthesis of chiral alcohols.

Enzyme-Catalyzed Asymmetrization of Pyridyl-Substituted 1,3-Propanediols

Enzymes can be used to either resolve a racemic mixture of the diol or to desymmetrize a prochiral precursor.

Kinetic Resolution: A racemic mixture of 1-(4-Pyridyl)-1,3-propanediol can be resolved using a lipase-catalyzed enantioselective acylation. In this process, the lipase (B570770) will selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric purity. This method has been successfully applied to various diols. nih.gov

Desymmetrization: A more elegant approach is the desymmetrization of a prochiral precursor. For instance, 2-(4-pyridyl)-1,3-propanediol, a prochiral diol, could be selectively mono-acylated by a lipase to yield a chiral monoester. Lipase-catalyzed desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols has been shown to be highly efficient, achieving enantiomeric excesses of 82-99% using acyl donors like 1-ethoxyvinyl 2-furoate. nih.gov While this specific substrate differs from the target, the principle demonstrates the feasibility of creating a chiral center in a 1,3-diol framework using lipases. The ability of lipases to act on pyridine-containing substrates has also been documented. nih.gov

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are highly effective for the stereoselective reduction of prochiral ketones. The reduction of 3-hydroxy-1-(4-pyridyl)propan-1-one using a suitable ADH could directly yield this compound. By screening a library of ADHs, it is often possible to find an enzyme that produces the desired enantiomer with very high stereoselectivity. mdpi.com For example, the bioreduction of 1,4-diaryl-1,4-diketones using ADH from Ralstonia sp. (RasADH) has been shown to produce chiral diols with excellent diastereo- and enantioselectivity. mdpi.com

| Biocatalytic Method | Enzyme Type | Principle | Potential Outcome for Target Molecule | References |

| Kinetic Resolution | Lipase | Enantioselective acylation of racemic diol | Isolation of this compound | nih.govnih.gov |

| Desymmetrization | Lipase | Enantioselective acylation of a prochiral diol precursor | Chiral monoester precursor to the target diol | nih.gov |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a prochiral β-hydroxy ketone | Direct synthesis of this compound | mdpi.com |

Table 3: Overview of Biocatalytic Strategies

Kinetic Resolution for Enantiomeric Enrichment

Kinetic resolution is a widely employed technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being preferentially converted to a new product while the other remains largely unreacted. Enzymatic kinetic resolution (EKR) is particularly powerful due to the high enantioselectivity of enzymes, which operate under mild conditions. mdpi.com

Lipases are the most common class of enzymes used for the resolution of racemic alcohols via enantioselective acylation or esterification. mdpi.com The process typically involves reacting a racemic alcohol with an acyl donor in an organic solvent. The lipase selectively acylates one enantiomer, for instance, the (R)-enantiomer, at a much higher rate than the (S)-enantiomer. This allows for the separation of the resulting ester (e.g., (R)-acetate) from the unreacted alcohol (e.g., (S)-alcohol) at approximately 50% conversion.

For the synthesis of this compound, a racemic mixture of 1-(4-Pyridyl)-1,3-propanediol can be resolved using this method. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase have demonstrated high efficacy in resolving structurally similar pyridyl alcohols and diols. nih.govmdpi.comproquest.com For example, a detailed procedure for the kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase highlights the suitability of this approach for pyridyl-containing substrates. proquest.com In that study, the lipase showed excellent enantioselectivity in the acylation of the (R)-enantiomer using vinyl acetate as the acyl donor and tetrahydrofuran (B95107) (THF) as the solvent. proquest.com This precedent suggests a similar strategy would be effective for resolving racemic 1-(4-Pyridyl)-1,3-propanediol.

The choice of acyl donor and solvent is critical for optimizing both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). Vinyl acetate is a common and effective acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, making the reaction irreversible. mdpi.com

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of a Pyridyl Alcohol Data based on a study of a structurally similar compound, 4-chloro-2-(1-hydroxyethyl)pyridine. proquest.com

| Parameter | Condition/Value |

| Enzyme | Pseudomonas cepacia Lipase (PCL) |

| Substrate | Racemic 4-chloro-2-(1-hydroxyethyl)pyridine |

| Acyl Donor | Vinyl Acetate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 30 °C |

| Outcome | Selective acylation of the (R)-enantiomer |

Microbial Fermentation and Engineered Pathways for Chiral Diol Production

Microbial biotransformation offers a green and highly selective alternative to traditional chemical synthesis for producing chiral alcohols. Instead of resolving a racemate, this approach often involves the asymmetric reduction of a prochiral ketone precursor to directly yield the desired enantiomerically pure alcohol. wikipedia.org This is typically achieved using whole-cell microbial systems (e.g., baker's yeast, Candida species) or isolated reductase enzymes. wikipedia.orgrsc.org

For the production of this compound, a potential precursor would be 3-hydroxy-1-(4-pyridyl)propan-1-one. The microbial reduction of the ketone functionality in this precursor would generate the chiral secondary alcohol. Many microorganisms contain stereospecific carbonyl reductases that can perform such transformations with high enantioselectivity. rsc.org Yeasts from the genera Candida and Saccharomyces are well-known for their ability to reduce ketones. nih.govresearchgate.net For instance, various Candida species have been used to produce chiral alcohols, often with high yields and excellent enantiomeric excess (e.e.). rsc.orgnih.gov

The field of metabolic engineering has further expanded the capabilities of microbial synthesis. nih.gov By introducing and overexpressing genes encoding for specific, highly stereoselective carbonyl reductases into robust host organisms like Escherichia coli, production can be significantly enhanced. rsc.orgnih.govnih.gov This strategy allows for the creation of "designer bugs" tailored for a specific transformation. Engineering can also involve optimizing cofactor regeneration (e.g., NADPH or NADH), which is essential for reductase activity, and modifying metabolic pathways to increase the supply of precursors and minimize the formation of by-products. nih.govnih.govfrontiersin.org While direct fermentation from simple carbon sources like glucose to produce a complex molecule like this compound is challenging, engineered E. coli can be highly effective for the biotransformation of a supplied precursor. nih.govnih.gov

Table 2: Examples of Microbial Asymmetric Reduction of Prochiral Ketones Data from studies on analogous ketone reductions. rsc.orgresearchgate.net

| Microorganism/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |

| Candida tropicalis | Acetophenone | (S)-1-Phenylethanol | 97% |

| Candida parapsilosis SCR1 | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99% |

| Zygosaccharomyces rouxii | 3,4-Methylenedioxyphenylacetone | 3,4-Methylenedioxyphenyl-(S)-isopropanol | High (not specified) |

Chemical Transformations and Derivatization Chemistry of S 1 4 Pyridyl 1,3 Propanediol

Hydroxyl Group Functionalization and Selective Chemical Modifications

The presence of both a primary and a secondary hydroxyl group in the propanediol (B1597323) backbone offers rich chemistry for selective modifications. These groups can undergo a variety of reactions, including esterification, etherification, oxidation, and reduction, providing pathways to new derivatives with altered physical and chemical properties.

The hydroxyl groups of (S)-1-(4-Pyridyl)-1,3-propanediol can be readily converted into esters and ethers, which are common strategies for protecting the hydroxyl groups or for introducing new functional moieties.

Esterification is typically achieved by reacting the diol with a carboxylic acid or its more reactive derivatives (such as acyl chlorides or anhydrides) under acidic or basic catalysis. The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. masterorganicchemistry.com The use of an alcohol as the solvent can drive the equilibrium towards the ester product. masterorganicchemistry.com Depending on the stoichiometry of the reagents, either a monoester or a diester can be synthesized. google.com Selective esterification of the primary hydroxyl group over the secondary one is often possible due to its lower steric hindrance.

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. organic-chemistry.org Similar to esterification, selective mono-etherification of the primary alcohol can be achieved. For instance, studies on the etherification of racemic propane-1,2-diol have shown that it is possible to obtain mono-ethers, with regioselectivity being influenced by the specific reagents and catalysts used. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Transformation | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ester |

| Esterification | Acyl Halide/Anhydride | Base (e.g., Pyridine) | Mono- or Di-ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Mono- or Di-ether |

| Silylation | Silyl Halide (e.g., TBDMSCl) | Base (e.g., Imidazole) | Silyl Ether |

The oxidation of the hydroxyl groups in this compound can lead to a variety of products, including aldehydes, ketones, and carboxylic acids. The specific outcome depends on the oxidant used and the reaction conditions.

The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. Stronger oxidants, such as potassium permanganate (B83412) or chromic acid, will further oxidize the primary alcohol to a carboxylic acid. The secondary alcohol can be oxidized to a ketone. Biocatalytic oxidation using microorganisms like Rhodococcus species has also been reported for converting 1,4-alkanediols into the corresponding γ-lactones via γ-lactol intermediates, suggesting that similar enzymatic transformations could be applied to the 1,3-propanediol (B51772) moiety. researchgate.net Furthermore, asymmetric oxidation of 1,3-propanediols to chiral hydroxyalkanoic acids has been demonstrated using Rhodococcus sp. 2N, which selectively oxidizes one hydroxymethyl group into a carboxy group. nih.gov

While the diol itself is already in a reduced state, understanding its reductive pathways is relevant in the context of its synthesis. The biosynthesis of 1,3-propanediol from glycerol (B35011), for example, is a reductive process catalyzed by enzymes like glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.gov This pathway is crucial for maintaining redox balance in certain fermentative microorganisms. nih.gov In a chemical synthesis context, the pyridyl group could be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, although this would typically require harsh conditions that might also affect the diol functionality.

Table 2: Potential Oxidation Products

| Starting Moiety | Oxidizing Agent | Product Moiety |

|---|---|---|

| Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde |

| Primary Alcohol | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Secondary Alcohol | PCC, Swern Oxidation | Ketone |

| Both Alcohols | Strong Oxidant | Diketone or Keto-acid |

Strategic Utilization of S 1 4 Pyridyl 1,3 Propanediol As a Chiral Building Block

Precursor in the Synthesis of Complex Organic Architectures

The unique combination of a chiral 1,3-diol and an aromatic heterocycle in (S)-1-(4-Pyridyl)-1,3-propanediol makes it an excellent starting material for creating sophisticated organic molecules. The defined stereochemistry at the C1 position can be transferred to new products, ensuring stereocontrol in subsequent synthetic steps.

Construction of Chiral Heterocyclic Compounds

Chiral 1,3-diols are fundamental building blocks for synthesizing a variety of heterocyclic compounds. nih.govrsc.org The diol functionality can be readily converted into other functional groups or used to form the backbone of a new ring system. For instance, synthetic strategies have been developed to convert chiral 1,3-diols into valuable heterocyclic scaffolds such as piperidines and dioxoles.

A common strategy involves the transformation of the diol's hydroxyl groups. For example, enantiopure 3,5-dihydroxypiperidines can be synthesized from chiral 1,3-diol precursors. rsc.org This transformation is significant as the piperidine (B6355638) ring is a ubiquitous feature in many natural products and pharmaceutical agents. Similarly, the reaction of chiral diols with aldehydes or ketones can lead to the formation of chiral 1,3-dioxolanes or 1,3-dioxanes, which are not only important structural motifs but also serve as protecting groups for the diol itself. nih.gov

A three-component reaction involving a rhodium(II)-catalyzed cascade can assemble chiral 1,3-dioxoles from readily available reagents. nih.gov While not specifically demonstrated with this compound, its 1,3-diol structure makes it a prime candidate for such transformations, which would yield a chiral 1,3-dioxole (B15492876) bearing a pyridyl substituent.

Table 1: Examples of Heterocyclic Scaffolds from Chiral Diol Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Potential Application |

| Chiral 1,3-Diol | 3,5-Dihydroxypiperidine | Cyclization via bis-electrophile | Pharmaceutical intermediate |

| Chiral 1,3-Diol | Chiral 1,3-Dioxole | Rh-catalyzed cascade with aldehydes | Chiral ligand, synthetic intermediate |

| Chiral 1,2-Diol | Chiral Epoxide | Asymmetric epoxidation | Versatile synthetic intermediate |

Synthesis of Bioactive Molecules

Chiral diols are crucial intermediates in the synthesis of numerous biologically active compounds, including widely used pharmaceuticals. acs.org The stereoselective synthesis of syn- and anti-1,3-diols is a key step in the production of cholesterol-lowering statins and other drugs. nih.gov The development of new synthetic strategies to produce chiral 1,3-diols with high enantiomeric purity is an active area of research, often employing organocatalysis and enzymatic reductions. nih.gov

The pyridyl moiety present in this compound is also a significant pharmacophore found in many FDA-approved drugs. nih.gov The combination of the chiral diol and the pyridine (B92270) ring suggests its potential as a precursor for novel therapeutic agents. For example, related structures such as 1,3-di-(4-pyridyl)propenyl derivatives have been investigated and shown to possess anticonvulsant properties. This indicates that the pyridyl-propanol or -propanediol backbone is a promising scaffold for developing new central nervous system agents.

Design and Application in Coordination Chemistry

The pyridine nitrogen atom acts as an excellent Lewis basic site, while the two hydroxyl groups can be deprotonated to act as anionic oxygen donors. This N,O,O-tridentate potential, combined with the compound's inherent chirality, makes this compound an ideal ligand for designing novel metal complexes.

Ligand Development for Metal Complexes

Pyridinyl alcoholato ligands are known for their ability to form stable complexes with a wide range of transition metals, including ruthenium, molybdenum, copper, and nickel. researchgate.netnih.gov These ligands can act as bridges between metal centers to form polynuclear complexes or bind to a single metal in a chelating fashion. researchgate.net The resulting metal complexes have found extensive applications in homogeneous catalysis, such as in olefin metathesis and asymmetric hydrogenation reactions. rsc.org

For example, chiral pyridine-oxazoline ligands, which share the feature of a pyridine ring coupled to a chiral, oxygen-containing moiety, have been used to develop new asymmetric catalytic methods. rsc.org Similarly, chiral pyridyl alcohols derived from carbohydrates have been used as effective ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. The structure of this compound is well-suited for creating a chiral environment around a metal center, making it a promising ligand for a new generation of asymmetric catalysts.

Table 2: Applications of Pyridyl Alcohol-Type Ligands in Catalysis

| Ligand Type | Metal | Catalytic Reaction | Reference |

| Chiral Pyridinyl Alcohol | Molybdenum | Olefin Epoxidation | researchgate.net |

| Chiral Pyridyl Alcohol (from D-glucose) | Zinc | Enantioselective Alkyl Addition | |

| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation | rsc.org |

| Chiral Pyridine-Oxazoline | Various | Multiple Asymmetric Reactions | rsc.org |

Role in Chiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of chirality into the MOF structure can be achieved by using enantiomerically pure linkers. Such chiral MOFs are of great interest for applications in enantioselective separations, asymmetric catalysis, and sensing. nih.gov

The bifunctional nature of this compound, with its pyridyl group capable of coordinating to metal centers and its diol functionality available for further interactions or functionalization, makes it an excellent candidate for a chiral MOF linker. The pyridine ring is a common building block in MOF chemistry, and related flexible dipyridyl ligands like 1,3-bis(4-pyridyl)propane are used to construct interpenetrating 3D frameworks. The rigidity and defined stereochemistry of the diol would impart chirality and structural integrity to the resulting framework. Chiral coordination polymers based on Ni(II) have been synthesized using other chiral ligands, demonstrating that temperature and additives can direct the formation of discrete molecules or extended 1D and 3D structures. nih.gov

Components in Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both hydrogen-bond-donating hydroxyl groups and a hydrogen-bond-accepting pyridine nitrogen makes this compound an ideal component for building programmed supramolecular architectures.

Mechanistic Insights and Theoretical Investigations Pertaining to S 1 4 Pyridyl 1,3 Propanediol

Elucidation of Reaction Mechanisms and Stereochemical Control

The predominant route to enantiomerically enriched (S)-1-(4-Pyridyl)-1,3-propanediol involves the asymmetric reduction of a prochiral ketone precursor, such as 4-(1-oxopropyl)pyridine or a related β-keto compound. The success of this transformation hinges on the catalyst's ability to differentiate between the two prochiral faces of the carbonyl group.

In catalytic asymmetric reactions like the hydrogenation or transfer hydrogenation of a ketone, the distribution of stereoisomeric products is typically governed by kinetics rather than thermodynamics. mdpi.com The reaction is under kinetic control, meaning the ratio of (S)- to (R)-enantiomers is determined by the relative rates of the two competing reaction pathways. The formation of the (S)-product is favored because the energy barrier, or Gibbs free energy of activation (ΔG‡), for the transition state leading to this enantiomer is lower than that for the transition state leading to the (R)-enantiomer.

The enantiomeric excess (e.e.) of the product is directly related to the difference in these activation energies (ΔΔG‡). A larger energy difference results in a higher e.e. Factors such as the choice of the chiral catalyst, the solvent, temperature, and the hydrogen source (either H₂ gas in catalytic hydrogenation or a donor molecule like isopropanol (B130326) or formic acid in transfer hydrogenation) are critical. nih.govwikipedia.org Lowering the reaction temperature, for instance, often enhances enantioselectivity as it magnifies the impact of the small energy difference between the two transition states. The reaction is generally considered irreversible, making thermodynamic stability of the final alcohol product less critical than the kinetic path taken to form it.

The origin of stereoselectivity lies in the transient, diastereomeric transition states formed between the chiral catalyst and the ketone substrate. For catalysts of the Noyori-type, which are highly effective for reducing polar ketones, the mechanism involves the formation of a metal-hydride species that delivers a hydride to the carbonyl carbon. nih.govlanl.gov

Modern computational studies, particularly using Density Functional Theory (DFT), have moved beyond earlier models that focused primarily on CH-π interactions. researchgate.netnih.gov It is now understood that enantioselectivity arises from a complex interplay of various non-covalent interactions within the transition state. researchgate.net For a Noyori-type catalyst, two key regions are identified as controlling the stereochemical outcome: the space around the η⁶-arene ligand and the area near the sulfonyl (SO₂) group of the diamine ligand. researchgate.netnih.gov

In the favored transition state leading to the (S)-alcohol, the substrate orients itself within the catalyst's chiral pocket to minimize steric repulsion and maximize stabilizing interactions. For a precursor to this compound, the pyridyl group and the hydroxymethyl group (or its precursor) would arrange themselves to avoid steric clashes with the bulky groups on the chiral ligand, such as the phenyl groups in BINAP or the tosyl group in TsDPEN. The pyridyl nitrogen itself can play a key electronic role, potentially engaging in hydrogen bonding or other electronic interactions that stabilize one transition state over the other. The hydrogen transfer from the ruthenium complex to the ketone is the chirality-determining step.

Advanced Computational Chemistry and Molecular Modeling

Computational modeling has become an indispensable tool for predicting and rationalizing the behavior of chiral molecules and the mechanisms of their formation.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules and reaction pathways. lanl.gov For the synthesis of this compound, DFT calculations can model the entire catalytic cycle of the asymmetric reduction.

Key applications include:

Mechanism Elucidation: Mapping the potential energy surface of the reaction to identify intermediates and transition states, confirming the step-wise nature of the hydride and proton transfer. lanl.gov

Stereoselectivity Prediction: Calculating the Gibbs free energies of the diastereomeric transition states (TS) leading to the (S) and (R) products. The energy difference (ΔΔG‡) can be used to predict the enantiomeric excess, which can then be compared with experimental results.

The table below shows representative DFT-calculated energy data for the asymmetric hydrogenation of a model substrate, acetophenone, using a RuH₂(BINAP)(DM-DABN) catalyst. This illustrates how computational chemistry quantifies the energy differences that lead to enantioselectivity.

| Transition State (TS) | Relative Gibbs Free Energy (ΔG‡) in kcal/mol | Predicted Predominant Enantiomer |

| TS leading to (R)-product | 11.2 | |

| TS leading to (S)-product | 9.8 | (S) |

| Energy Difference (ΔΔG‡) | 1.4 | |

| Data adapted from a DFT study on a model system and is intended for illustrative purposes. |

This energy difference of 1.4 kcal/mol corresponds to a high predicted enantiomeric excess for the (S)-product, demonstrating the strong directing power of the chiral catalyst. Similar calculations for the specific precursor of this compound would provide precise insights into its synthesis.

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the most stable conformers in different environments (gas phase or solution). The conformational preference is dictated by a balance of steric hindrance and stabilizing intramolecular interactions.

Quantum chemical calculations are also employed to predict spectroscopic data, which aids in the structural characterization of compounds like this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental spectra to confirm the structure.

Vibrational Spectroscopy: DFT calculations can predict vibrational frequencies, aiding the assignment of peaks in experimental IR and Raman spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption.

Furthermore, reactivity can be predicted by analyzing the molecule's electronic properties. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a negative potential around the pyridyl nitrogen, confirming its basicity and role as a hydrogen bond acceptor. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps identify sites susceptible to electrophilic and nucleophilic attack, respectively, guiding the design of further chemical transformations.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Chiral Purity and Separation

Chromatography is indispensable for separating the enantiomers of a chiral compound and assessing the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. The success of this separation relies on the use of a Chiral Stationary Phase (CSP). The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com The difference in the stability of these complexes leads to different retention times, allowing for their separation. bgb-analytik.com

For a molecule like (S)-1-(4-Pyridyl)-1,3-propanediol, which contains hydroxyl groups and an aromatic pyridine (B92270) ring, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are highly versatile and widely used for resolving a broad range of chiral compounds, including alcohols. mdpi.com Pirkle-type phases are another class of CSPs that separate enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu Given the presence of the π-basic pyridine ring, a π-acidic Pirkle column could provide effective resolution. hplc.eu

The choice of mobile phase is critical and can be either normal-phase (e.g., hexane/isopropanol) or polar organic and reversed-phase (e.g., water/acetonitrile/methanol). bgb-analytik.comnih.gov Method development often involves screening different CSPs and mobile phase compositions to achieve optimal separation and resolution. bgb-analytik.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, particularly for accurately quantifying a trace enantiomer. hplc.eu

Table 1: Potential HPLC Conditions for Chiral Separation of 1-(4-Pyridyl)-1,3-propanediol

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | N-(3,5-Dinitrobenzoyl)phenylglycine |

| Mode | Normal Phase | Normal Phase |

| Mobile Phase | Hexane / Ethanol | Hexane / Isopropanol (B130326) / Acetonitrile |

| Detection | UV at 254 nm or 260 nm | UV at 254 nm or 260 nm |

| Rationale | Broad applicability for chiral alcohols. | Strong π-π interactions with pyridine ring. |

Gas Chromatography (GC) is another essential technique for assessing the purity of volatile or semi-volatile compounds. Due to the low volatility of diols, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile ethers or esters. For instance, reacting the diol with a derivatizing agent like phenylboronic acid forms a more volatile cyclic boronate ester, which is amenable to GC analysis. nih.govnih.gov

The separation is commonly performed on a polar capillary column. oiv.int A Flame Ionization Detector (FID) is frequently used for quantification due to its reliability and broad response to organic compounds. rsc.org For more definitive identification, GC can be coupled with a Mass Spectrometer (GC-MS), which provides both retention time and mass spectral data for structural confirmation. nih.govoiv.int Accurate quantification often involves the use of an internal standard, such as 1,3-butanediol (B41344) or another compound with similar properties but a distinct retention time, to correct for variations in injection volume and detector response. nih.gov

Table 2: Representative GC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Derivatization Agent | Phenylboronic Acid |

| Column | Polar capillary column (e.g., Wax-type) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Internal Standard | 1,3-Butanediol |

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Each method provides unique information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton at the chiral center (C1), and the methylene (B1212753) protons of the propanediol (B1597323) backbone (C2 and C3). The protons of the two hydroxyl groups may appear as broad singlets, and their position can be concentration-dependent. The coupling patterns (splitting) arise from spin-spin interactions between neighboring protons and are crucial for assigning the signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the pyridine ring and the three carbons of the propanediol side chain. The chemical shifts are indicative of the carbon's electronic environment (e.g., aromatic vs. aliphatic, attached to an oxygen atom).

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Doublet | 2H | Pyridine H2, H6 |

| ~7.4 | Doublet | 2H | Pyridine H3, H5 |

| ~4.8 | Multiplet | 1H | H1 (CH-OH) |

| ~3.6 | Multiplet | 2H | H3 (CH₂-OH) |

| ~1.9 | Multiplet | 2H | H2 (CH₂) |

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | Pyridine C2, C6 |

| ~148 | Pyridine C4 |

| ~122 | Pyridine C3, C5 |

| ~72 | C1 (CH-OH) |

| ~60 | C3 (CH₂-OH) |

Note: Predicted values are based on standard chemical shift correlations and data from similar structures. Actual experimental values may vary. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A prominent broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol groups, indicative of hydrogen bonding. chemicalbook.comnist.gov Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanediol chain would be observed just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations of the primary and secondary alcohol groups would produce strong bands in the 1200-1000 cm⁻¹ range.

Table 5: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH) |

| 1600 - 1550 | C=N Stretch | Pyridine Ring |

| 1500 - 1450 | C=C Stretch | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). In this compound, the pyridine ring acts as the primary chromophore. It undergoes π → π* electronic transitions when it absorbs UV light. Pyridine itself typically shows a strong absorption band around 250-260 nm. Therefore, this compound is expected to exhibit a maximum absorbance (λ_max) in this region. This technique is also highly valuable for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert Law. It is a sensitive method for determining the concentration of the compound in solution and for detecting UV-absorbing impurities. google.com

Thermal Analysis Methods for Material Properties

Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. These methods are widely used to determine melting point, thermal stability, and the presence of polymorphs or solvates.

A diligent search of scientific and technical databases found no specific thermal analysis data, such as from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), for this compound. However, studies on the parent compound, 1,3-propanediol (B51772), show that it is thermally stable and vaporizes without decomposition. nih.gov For instance, thermal analysis of 1,3-propanediol indicates it has a better thermal profile compared to propylene (B89431) glycol and glycerol (B35011), with fewer by-products from thermal decomposition. nih.gov

When thermal analysis is performed on a compound like this compound, the data obtained would typically include key thermal events.

Table 2: Expected Thermal Analysis Data for this compound

| Analytical Method | Parameter | Expected Observation |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | A sharp endothermic peak indicating the transition from solid to liquid. |

| Differential Scanning Calorimetry (DSC) | Glass Transition | A step change in the baseline, if the material is amorphous. |

Note: The observations in this table are expected general behaviors for a pure organic compound and are not based on published experimental data for this compound.

Future Perspectives and Emerging Research Avenues for S 1 4 Pyridyl 1,3 Propanediol

Innovations in Green and Sustainable Synthetic Routes

The future development of (S)-1-(4-Pyridyl)-1,3-propanediol is intrinsically linked to the innovation of green and sustainable synthetic methodologies. Drawing inspiration from the well-established bio-manufacturing of 1,3-propanediol (B51772), future research will likely focus on enzymatic and chemo-enzymatic routes to achieve high enantioselectivity and reduce environmental impact.

Potential Green Synthetic Routes:

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Asymmetric Biocatalysis | Utilizing whole-cell biocatalysts or isolated enzymes (e.g., reductases, transaminases) to convert a prochiral pyridyl ketone precursor into the desired (S)-diol. | High enantioselectivity, mild reaction conditions, reduced waste generation. | Screening for novel enzymes, enzyme engineering for substrate specificity and activity, process optimization. |

| Chemo-enzymatic Synthesis | A multi-step process combining a chemical synthesis step to create a key intermediate, followed by an enzymatic resolution or asymmetric transformation to introduce chirality. | Leverages the strengths of both chemical and biological catalysis for efficient and selective synthesis. | Development of compatible reaction conditions, minimizing purification steps between stages. |

| Catalytic Asymmetric Hydrogenation | The use of chiral metal catalysts to stereoselectively reduce a pyridyl-substituted β-hydroxy ketone or a related prochiral substrate. | High turnover numbers, potential for scalability. | Design of highly efficient and selective chiral ligands, optimization of reaction parameters. |

A key challenge in the sustainable synthesis will be the development of efficient pathways that start from renewable feedstocks. Future research could explore the biosynthesis of pyridyl-containing precursors from biomass, which could then be converted to the target molecule.

Exploration of Novel Catalytic Systems

The molecular architecture of this compound, featuring a chiral diol and a Lewis basic pyridine (B92270) nitrogen, makes it an excellent candidate for a new class of chiral ligands in asymmetric catalysis. The bidentate or potentially tridentate coordination capabilities of this molecule could lead to the formation of highly organized and effective catalytic centers.

Potential Catalytic Applications as a Chiral Ligand:

| Catalytic Reaction | Role of this compound | Potential Advantages |

| Asymmetric Transfer Hydrogenation | As a chiral ligand for transition metals like ruthenium or iridium. | Enhanced enantioselectivity in the reduction of ketones and imines. |

| Asymmetric Aldol (B89426) Reactions | As a ligand for Lewis acidic metals to create a chiral environment for the reaction of enolates with aldehydes. | Control over the stereochemical outcome of carbon-carbon bond formation. |

| Asymmetric Michael Additions | To direct the stereoselective addition of nucleophiles to α,β-unsaturated compounds. | Access to a wide range of enantioenriched products. |

| Asymmetric Diels-Alder Reactions | As a ligand to control the facial selectivity of the dienophile or diene. | Formation of complex cyclic structures with high stereocontrol. |

Research in this area will involve the synthesis of metal complexes with this compound and the evaluation of their catalytic activity and enantioselectivity in a variety of asymmetric transformations.

Expansion into Interdisciplinary Research Fields

The unique combination of a biologically relevant pyridine nucleus and a versatile diol functionality suggests that this compound could find applications beyond traditional chemistry, extending into materials science and chemical biology.

Materials Science

In the field of materials science, this compound could serve as a novel chiral monomer for the synthesis of advanced polymers.

Potential Applications in Materials Science:

| Material Type | Role of this compound | Potential Properties and Applications |

| Chiral Polymers | As a monomer in the synthesis of polyesters, polyurethanes, or polycarbonates. | Materials with unique chiroptical properties, potential for chiral recognition and separation. |

| Coordination Polymers and Metal-Organic Frameworks (MOFs) | As a chiral building block to construct porous materials with helical or other chiral structures. | Enantioselective separations, asymmetric catalysis, and sensing applications. |

| Functional Coatings | As an additive or monomer to impart specific surface properties. | Surfaces with tailored hydrophilicity, biocompatibility, or catalytic activity. |

Chemical Biology

The pyridine ring is a common motif in many biologically active compounds. The chirality and diol functionality of this compound could lead to specific interactions with biological targets.

Potential Applications in Chemical Biology:

| Area of Research | Potential Role and Application |

| Drug Discovery | As a scaffold for the synthesis of new therapeutic agents with improved specificity and reduced side effects. |

| Enzyme Inhibition Studies | As a potential inhibitor of enzymes that recognize pyridyl or diol-containing substrates. |

| Bioprobes and Imaging Agents | As a building block for the development of fluorescent probes to study biological processes. |

Predictive Modeling and Data-Driven Research

Given the nascent stage of research on this compound, predictive modeling and computational chemistry will be invaluable tools to guide experimental efforts and accelerate discovery.

Potential Applications of Predictive Modeling:

| Computational Approach | Research Goal | Potential Insights |

| Quantum Mechanical Calculations | To predict the conformational preferences, electronic properties, and reactivity of the molecule. | Understanding of ligand-metal interactions, prediction of catalytic performance. |

| Molecular Docking and Dynamics Simulations | To model the interaction of the compound with biological targets such as enzymes or receptors. | Identification of potential binding modes and prediction of biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate the structural features of derivatives with their catalytic or biological activity. | Design of new ligands or drug candidates with enhanced properties. |

| Machine Learning and AI | To analyze large datasets from high-throughput screening of catalysts or bioactive compounds. | Identification of patterns and prediction of optimal structures for specific applications. |

By leveraging these computational approaches, researchers can prioritize synthetic targets, design more effective catalysts and bioactive molecules, and gain a deeper understanding of the structure-property relationships of this intriguing chiral diol. The synergy between predictive modeling and experimental validation will be crucial in unlocking the full potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.